Rasagiline Besylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rasagiline Besylate is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). It is primarily used in the treatment of Parkinson’s disease to manage symptoms and improve the quality of life for patients. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which helps alleviate the motor symptoms associated with Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rasagiline Besylate involves several steps. One common method starts with the reaction of ®-(+)-1-indanamine with propargyl bromide to form ®-N-propargyl-1-indanamine. This intermediate is then reacted with benzenesulfonic acid to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The process is designed to be cost-effective and environmentally friendly, ensuring high product yield and purity .
Chemical Reactions Analysis
Types of Reactions
Rasagiline Besylate undergoes several types of chemical reactions, including:
Oxidation: Rasagiline can be oxidized to form various metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: Rasagiline can participate in substitution reactions, particularly involving its propargyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenated compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include 1-aminoindan and other metabolites that are pharmacologically active .
Scientific Research Applications
Rasagiline Besylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study MAO-B inhibition and related chemical reactions.
Biology: Researchers use Rasagiline to study its effects on neuronal cells and its potential neuroprotective properties.
Medicine: It is extensively studied for its therapeutic effects in Parkinson’s disease and other neurodegenerative disorders.
Industry: Rasagiline is used in the pharmaceutical industry for the development of new MAO-B inhibitors and related compounds
Mechanism of Action
Rasagiline Besylate exerts its effects by selectively and irreversibly inhibiting monoamine oxidase B (MAO-B). This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, Rasagiline increases the levels of dopamine, which helps alleviate the motor symptoms of Parkinson’s disease. The molecular targets include the active site of MAO-B, and the pathways involved are primarily related to dopamine metabolism .
Comparison with Similar Compounds
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Carbidopa/Levodopa: A combination therapy that increases dopamine levels in the brain.
Entacapone: A COMT inhibitor that is often used in combination with other Parkinson’s medications.
Uniqueness of Rasagiline Besylate
This compound is unique due to its high selectivity for MAO-B and its irreversible inhibition mechanism. Unlike Selegiline, Rasagiline does not produce amphetamine-like metabolites, which reduces the risk of side effects. Additionally, Rasagiline has shown potential neuroprotective effects, making it a valuable compound in the treatment of neurodegenerative diseases .
Properties
CAS No. |
1201908-33-9 |
---|---|
Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
benzenesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H13N.C6H6O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;7-10(8,9)6-4-2-1-3-5-6/h1,3-6,12-13H,7-9H2;1-5H,(H,7,8,9)/t12-;/m1./s1 |
InChI Key |
RJANEWBAWNDAHO-UTONKHPSSA-N |
Isomeric SMILES |
C#CCN[C@@H]1CCC2=CC=CC=C12.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.